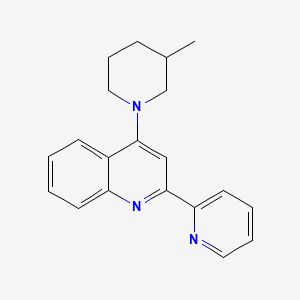
4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 3-methylpiperidine group and a pyridyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The 3-methylpiperidine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with 3-methylpiperidine under basic conditions.
Pyridyl Group Introduction: The pyridyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridyl boronic acid and the corresponding halogenated quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve bases like potassium carbonate or catalysts like palladium.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated or alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the piperidine and pyridyl groups can enhance binding affinity and specificity to molecular targets.
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its antimalarial properties.
2-(2-Pyridyl)quinoline: Lacks the piperidine substitution but shares the quinoline and pyridyl groups.
4-(Piperidino)quinoline: Similar structure but without the methyl group on the piperidine ring.
Uniqueness: 4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline is unique due to the presence of both the 3-methylpiperidine and pyridyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
133671-52-0 |
|---|---|
Fórmula molecular |
C20H21N3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-(3-methylpiperidin-1-yl)-2-pyridin-2-ylquinoline |
InChI |
InChI=1S/C20H21N3/c1-15-7-6-12-23(14-15)20-13-19(18-10-4-5-11-21-18)22-17-9-3-2-8-16(17)20/h2-5,8-11,13,15H,6-7,12,14H2,1H3 |
Clave InChI |
SDAXOIOOFFRWTH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


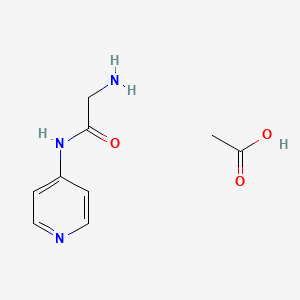
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)

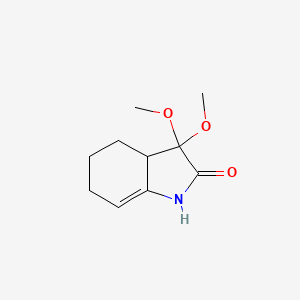
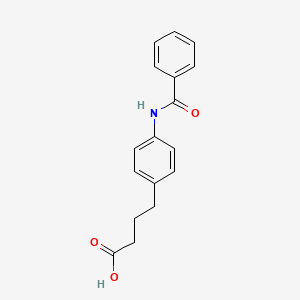
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
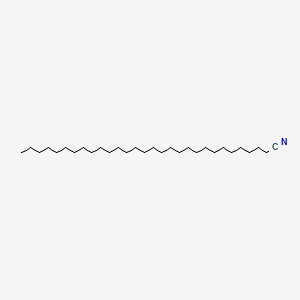

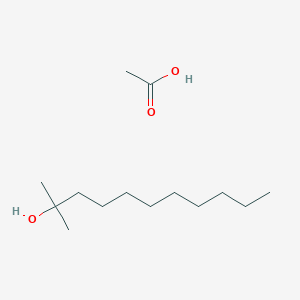
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
